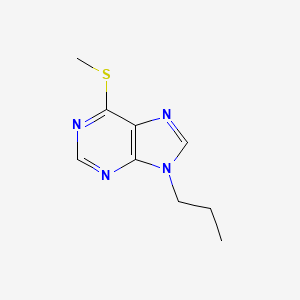

6-(Methylsulfanyl)-9-propyl-9H-purine

Description

Properties

CAS No. |

89142-50-7 |

|---|---|

Molecular Formula |

C9H12N4S |

Molecular Weight |

208.29 g/mol |

IUPAC Name |

6-methylsulfanyl-9-propylpurine |

InChI |

InChI=1S/C9H12N4S/c1-3-4-13-6-12-7-8(13)10-5-11-9(7)14-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

XFETTYDUQZKPOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=NC2=C1N=CN=C2SC |

Origin of Product |

United States |

Preparation Methods

Starting Material: 6-Chloropurine

6-Chloropurine is a common precursor for purine derivatives. It can be alkylated at the N9 position using propyl halides under basic or Lewis acid catalysis.

Alkylation Method

A representative method involves:

- Reacting 6-chloropurine with propyl bromide or propyl iodide.

- Using a base such as potassium carbonate or employing Lewis acids like SnCl4 to promote regioselective N9 alkylation.

- Conducting the reaction in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).

- Heating the mixture to moderate temperatures (e.g., 50–80 °C) to enhance reaction rates.

- Using 6-chloropurine (1 mmol), propyl bromide (1.2–3 mmol), and SnCl4 (2 equiv) in acetonitrile at 80 °C for 3–5 hours yields 9-propyl-6-chloropurine with moderate to good yields (30–40%).

Introduction of the Methylsulfanyl Group at C6

Nucleophilic Substitution of 6-Chlorine

The chlorine atom at the 6-position is substituted by a methylsulfanyl group via nucleophilic aromatic substitution (SNAr) using methylthiolate anion or methylthiol reagents.

Typical Procedure

- The 9-propyl-6-chloropurine intermediate is treated with sodium methylthiolate or methylthiol in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).

- The reaction is carried out at elevated temperatures (e.g., 60–100 °C) for several hours.

- The product is isolated by extraction and purified by column chromatography or recrystallization.

Alternative Synthetic Routes and Catalytic Methods

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate purine alkylation and substitution reactions, reducing reaction times significantly.

Silylation and Lewis Acid Catalysis

Silylation of purine nitrogen atoms followed by alkylation under Lewis acid catalysis (e.g., SnCl4) has been demonstrated to achieve regioselective N9 alkylation.

- This method allows for the preparation of 9-alkyl-6-(methylthio)purines with controlled regioselectivity and moderate yields (~28–39%).

Summary Table of Preparation Methods

Detailed Research Findings

- Regioselectivity: The N9 position is preferentially alkylated over N7 under Lewis acid catalysis and silylation conditions, confirmed by NMR and crystallographic data.

- Stability: The methylsulfanyl group at C6 is stable under the reaction conditions used for N9 alkylation, allowing sequential functionalization.

- Microwave irradiation: Significantly reduces reaction times for alkylation and substitution steps, with comparable or improved yields.

- Purification: Products are typically purified by silica gel chromatography using gradients of ethyl acetate/petroleum ether or dichloromethane/methanol mixtures, followed by recrystallization from isopropanol-water mixtures.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylthio)-9-propyl-9H-purine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylthio group, yielding the corresponding purine derivative.

Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols, in the presence of a base

Major Products Formed:

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Purine derivatives without the methylthio group

Substitution: Various substituted purine derivatives

Scientific Research Applications

Chemistry: 6-(Methylthio)-9-propyl-9H-purine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes and proteins, providing insights into their functions and mechanisms.

Medicine: The compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or autoimmune disorders.

Industry: 6-(Methylthio)-9-propyl-9H-purine is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Methylthio)-9-propyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

6-Chloro-9-propyl-9H-purine

- Structure : Chlorine replaces the methylsulfanyl group at position 4.

- Impact : Chlorine’s electron-withdrawing nature reduces electron density on the purine ring compared to the electron-donating -SMe group. This alters reactivity in nucleophilic substitution reactions and binding affinity in biological systems .

- Synthesis : Prepared via sulfonylation of 6-chloropurine with 2-nitrobenzenesulfonyl chloride under mild conditions .

6-Amino-9-propyl-9H-purine

Substituent Variations at Position 9

6-(Methylsulfanyl)-9-isopropyl-9H-purine

- Structure : Isopropyl (-CH(CH₃)₂) replaces the propyl group.

- The isopropyl derivative showed moderate antimicrobial activity in agar dilution assays .

6-(Methylsulfanyl)-9-cyclopropylmethyl-9H-purine

Core Heterocycle Modifications

3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine (D0)

- Structure : Triazine core replaces purine.

- pneumoniae, highlighting the critical role of the purine scaffold in bioactivity .

6-(4-Phenoxyphenyl)-9H-purine

Data Tables

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | logP<sup>a</sup> | TPSA<sup>b</sup> (Ų) | Key Substituents |

|---|---|---|---|---|---|

| 6-(Methylsulfanyl)-9-propyl-9H-purine | C₉H₁₂N₄S | 224.28 | 1.8 | 72.3 | 6-SMe, 9-propyl |

| 6-Chloro-9-propyl-9H-purine | C₈H₁₁ClN₄ | 210.66 | 2.1 | 48.9 | 6-Cl, 9-propyl |

| 6-(Methylsulfanyl)-9-isopropyl-9H-purine | C₉H₁₂N₄S | 224.28 | 2.0 | 72.3 | 6-SMe, 9-isopropyl |

| D0 (Triazine analog) | C₅H₇N₅S | 169.20 | 0.5 | 95.3 | Triazine core, 3-SMe, 6-Me |

<sup>a</sup> Predicted using ChemAxon; <sup>b</sup> Topological polar surface area.

Key Research Findings

Role of the 9-Substituent : The propyl group in this compound balances lipophilicity and metabolic stability. Isopropyl and cyclopropylmethyl analogs show varied pharmacokinetics due to steric effects .

Electronic Effects of -SMe : The methylsulfanyl group enhances purine ring electron density, facilitating interactions with cysteine residues in enzyme active sites .

Triazine vs. Purine Cores : Triazine derivatives (e.g., D0) lack bioactivity despite similar substituents, underscoring the purine scaffold’s importance in targeting nucleotide-binding proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.